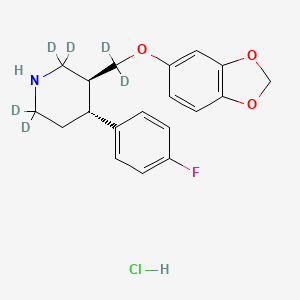

![molecular formula C25H34O7 B10827410 (1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10827410.png)

(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6β-Hydroxybudésonide est un métabolite de la budésonide, un glucocorticoïde non halogéné largement utilisé pour le traitement de l'asthme, de la rhinite et des maladies inflammatoires de l'intestin . La budésonide est conçue pour exprimer des effets locaux élevés avec des effets secondaires systémiques réduits, obtenus en incorporant des caractéristiques qui permettent un métabolisme hépatique prononcé entraînant une faible biodisponibilité orale et une clairance hépatique élevée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de la budésonide implique plusieurs étapes, à partir de la 16α-hydroxyprednisolone. Le processus comprend l'estérification avec l'anhydride acétique, le dégraissage en présence d'un catalyseur, l'oxydation avec le permanganate de potassium en milieu acide, l'échange d'ester avec l'alcool en milieu alcalin et la condensation avec le n-butanal .

Méthodes de production industrielle : Un procédé en continu pour la synthèse de la budésonide a été développé, qui implique l'optimisation des paramètres du réacteur à flux tels que le débit, la température, le temps de séjour, les volumes de solution, les antisolvants et la fréquence du réacteur . Cette méthode est rentable et peut être facilement transférée à une mise à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions : Le 6β-Hydroxybudésonide subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'hydroxylation .

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Catalyseurs tels que les alcalis ou les sels de métaux alcalins.

Hydroxylation : Enzymes du cytochrome P450 3A.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent la 16α-hydroxyprednisolone et le 6β-Hydroxybudésonide .

4. Applications de la recherche scientifique

Le 6β-Hydroxybudésonide a des applications significatives dans divers domaines :

Biologie : Aide à comprendre les voies métaboliques des glucocorticoïdes et leurs interactions avec les enzymes.

Industrie : Employé dans la production d'inhalateurs et d'autres formulations pharmaceutiques.

5. Mécanisme d'action

Le 6β-Hydroxybudésonide exerce ses effets en se liant au récepteur des glucocorticoïdes, entraînant des changements dans l'expression génétique qui entraînent une diminution de la vasodilatation, de la perméabilité des capillaires et de la migration des leucocytes vers les sites d'inflammation . Le composé est métabolisé principalement par les enzymes du cytochrome P450 3A en ses principaux métabolites, le 6β-Hydroxybudésonide et la 16α-hydroxyprednisolone .

Composés similaires :

- 16α-Hydroxyprednisolone

- 5β-Dihydrobudésonide

- Δ6-Budésonide

- 23-Hydroxybudésonide

Unicité : Le 6β-Hydroxybudésonide est unique en raison de son hydroxylation spécifique à la position 6β, ce qui le distingue des autres métabolites de la budésonide. Cette hydroxylation spécifique joue un rôle crucial dans sa voie métabolique et son interaction avec les enzymes .

Applications De Recherche Scientifique

6β-Hydroxy Budesonide has significant applications in various fields:

Chemistry: Used in the study of glucocorticoid metabolism and the development of synthetic routes for corticosteroids.

Biology: Helps in understanding the metabolic pathways of glucocorticoids and their interactions with enzymes.

Industry: Employed in the production of inhalers and other pharmaceutical formulations.

Mécanisme D'action

6β-Hydroxy Budesonide exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression that result in decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation . The compound is metabolized mainly by cytochrome P450 3A enzymes to its major metabolites, 6β-hydroxy Budesonide and 16α-hydroxy prednisolone .

Comparaison Avec Des Composés Similaires

- 16α-Hydroxy Prednisolone

- 5β-Dihydro Budesonide

- Δ6-Budesonide

- 23-Hydroxy Budesonide

Uniqueness: 6β-Hydroxy Budesonide is unique due to its specific hydroxylation at the 6β position, which distinguishes it from other metabolites of Budesonide. This specific hydroxylation plays a crucial role in its metabolic pathway and its interaction with enzymes .

Propriétés

Formule moléculaire |

C25H34O7 |

|---|---|

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20?,21?,22+,23-,24-,25?/m0/s1 |

Clé InChI |

JBVVDXJXIDYDMF-IKUAJPASSA-N |

SMILES isomérique |

CCCC1OC2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C2(O1)C(=O)CO)C)O)C)O |

SMILES canonique |

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)

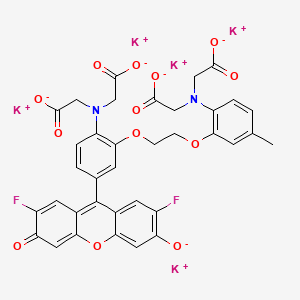

![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)

![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827382.png)

![pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B10827394.png)

![8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B10827402.png)